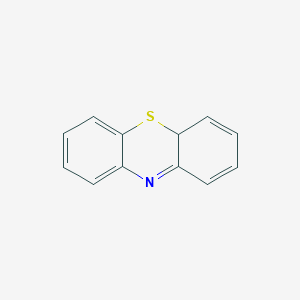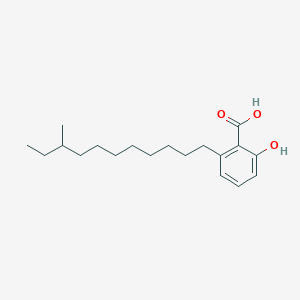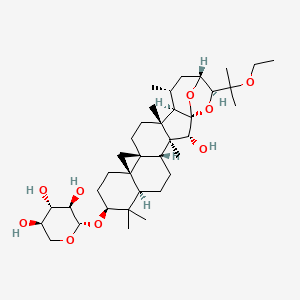
Zinc silicate
説明
Zinc silicate, also known as willemite, is a chemical compound with the formula Zn₂SiO₄. It is a unique compound that exhibits intriguing properties, such as green or white luminescence under short-wave ultraviolet light. This compound is typically insoluble in water but dissolves in acids. This compound is primarily found in oxidized zinc ore deposits and is often associated with the mineral smithsonite .
作用機序
Target of Action
Zinc silicate, also known as willemite, primarily targets steel and iron surfaces . It is extensively used in the paint and coating industry due to its superior corrosion and UV resistance . It forms a protective layer on these surfaces, enhancing their durability .
Mode of Action
This compound interacts with its targets by forming a protective coating. This coating is composed of zinc particles and a silicate binder that together create a barrier, preventing corrosive elements from reaching the steel . At a scratch or gap in the zinc-rich coating applied to steel, the zinc particles corrode preferentially, protecting the adjacent steel . Over time, this barrier becomes more effective as zinc corrosion products fill the porosity .
Biochemical Pathways
Zinc, a component of this compound, plays a significant role in various biochemical pathways and cellular functions, such as response to oxidative stress, homeostasis, immune responses, dna replication, dna damage repair, cell cycle progression, apoptosis, and aging .
Pharmacokinetics
It is known that this compound is typically insoluble in water but dissolves in acids .
Result of Action
The primary result of this compound’s action is the long-term protection of steelwork in many atmospheric environments . It provides excellent protection against corrosion, especially in harsh environments such as marine or industrial settings .
生化学分析
Biochemical Properties
Zinc silicate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonic anhydrase and alkaline phosphatase, which are essential for various metabolic processes . The interaction between this compound and these enzymes involves the binding of zinc ions to the active sites of the enzymes, thereby influencing their catalytic activity. Additionally, this compound has been shown to interact with proteins and other biomolecules, affecting their structure and function.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc ions from this compound bind to specific sites on enzymes, modulating their activity. This binding can either inhibit or activate the enzymes, depending on the context. Additionally, this compound influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation. These temporal effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to this compound has been associated with changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing immune function and promoting wound healing . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are only evident within a specific dosage range, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions. Additionally, this compound can accumulate in certain tissues, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it influences mitochondrial function and energy production. The precise localization of this compound within the cell is essential for its role in regulating various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Zinc silicate can be synthesized through various methods. One common approach involves the reaction of zinc salts with silica-containing reagents in an aqueous medium. The intermediate solid phase is then calcined to produce this compound . Another method involves the use of amorphous nanometer silicon dioxide and soluble zinc salt, which are reacted in a hydrothermal reaction kettle at temperatures ranging from 160 to 230°C for 2 to 24 hours .
Industrial Production Methods: In industrial settings, this compound is often produced by mining the mineral willemite, grinding it into a fine powder, and processing it using pyrometallurgical or hydrometallurgical methods to extract the zinc .
化学反応の分析
Types of Reactions: Zinc silicate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and silicon dioxide.
Reduction: It can be reduced to produce elemental zinc and silicon.
Substitution: this compound can undergo substitution reactions where zinc is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often requires reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves the use of metal salts in aqueous solutions under controlled pH conditions.
Major Products:
Oxidation: Zinc oxide (ZnO) and silicon dioxide (SiO₂).
Reduction: Elemental zinc (Zn) and silicon (Si).
Substitution: Various metal silicates depending on the substituting metal ion.
科学的研究の応用
類似化合物との比較
Zinc silicate can be compared with other silicate compounds such as:
Magnesium silicate (Mg₂SiO₄): Unlike this compound, magnesium silicate is often used as a filler in rubber and plastics.
Calcium silicate (Ca₂SiO₄): Commonly used in construction materials for its insulating properties.
Aluminum silicate (Al₂SiO₅): Widely used in ceramics and refractories.
Uniqueness of this compound: this compound stands out due to its luminescent properties and its extensive use in corrosion protection and luminescent applications. Its ability to form MOFs further enhances its versatility in scientific research and industrial applications .
特性
IUPAC Name |
dizinc;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O4Si.2Zn/c1-5(2,3)4;;/q-4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVSVWBENBHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4SiZn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68611-47-2, 13597-65-4 | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dizinc orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSZ9EY203A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


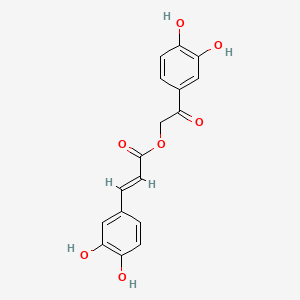

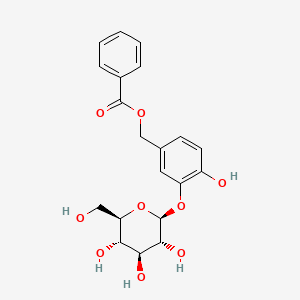
![(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1258681.png)
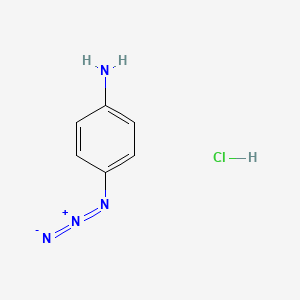
![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)
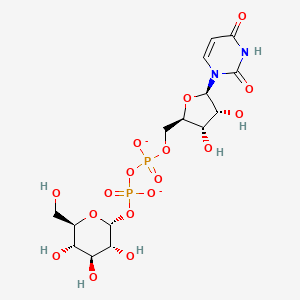

![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)

